2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C14H25F3N2O3 and a molecular weight of 326.36 . This compound is often used in research settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a cyclohexyl group and a trifluoroacetate moiety.
Preparation Methods
The synthesis of 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of 2-amino-N-cyclohexyl-N,3-dimethylbutanamide with trifluoroacetic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of cyclohexyl and trifluoroacetate groups on biological systems.
Medicine: It serves as a model compound for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The cyclohexyl group and the trifluoroacetate moiety play crucial roles in its activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride: This compound has a similar structure but with a hydrochloride group instead of trifluoroacetate.
2-Amino-2,3-dimethylbutyramide: This compound lacks the cyclohexyl group and trifluoroacetate moiety, making it less complex. The uniqueness of 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid lies in its combination of cyclohexyl and trifluoroacetate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.C2HF3O2/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;3-2(4,5)1(6)7/h9-11H,4-8,13H2,1-3H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSACOJPLJIDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCCC1)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.